molecular formula C6H4BrN5 B15255072 6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine

6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine

Cat. No.: B15255072
M. Wt: 226.03 g/mol
InChI Key: SNWJFZJCBVGXPJ-UHFFFAOYSA-N
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Description

6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with 1H-pyrazole under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex heterocyclic structures.

Scientific Research Applications

6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(1H-pyrazol-1-yl)-1,2,4-triazine is unique due to its specific combination of a bromine atom, a pyrazole ring, and a triazine ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H4BrN5

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-3-pyrazol-1-yl-1,2,4-triazine

InChI

InChI=1S/C6H4BrN5/c7-5-4-8-6(11-10-5)12-3-1-2-9-12/h1-4H

InChI Key

SNWJFZJCBVGXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(N=N2)Br

Origin of Product

United States

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